Methyl 4-iodo-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

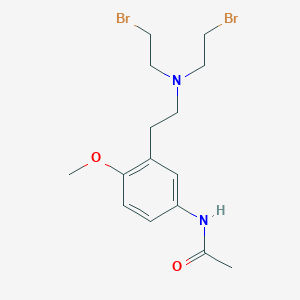

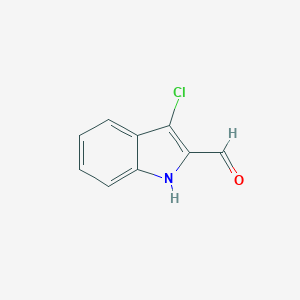

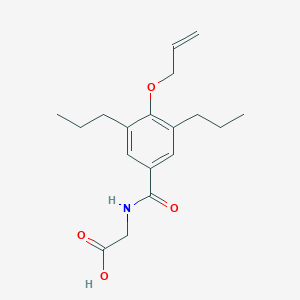

“Methyl 4-iodo-1H-indole-3-carboxylate” is a chemical compound that is functionally related to an indole-3-carboxylic acid . It is the methyl ester of indole-3-carboxylic acid .

Synthesis Analysis

The synthesis of “Methyl 4-iodo-1H-indole-3-carboxylate” involves several steps. For instance, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Molecular Structure Analysis

The molecular structure of “Methyl 4-iodo-1H-indole-3-carboxylate” is represented by the formula C10H8INO2 . It is a member of indoles and a methyl ester .Chemical Reactions Analysis

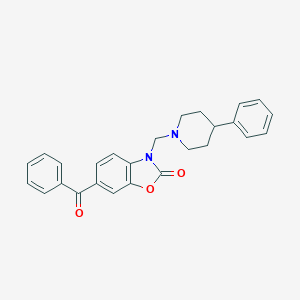

“Methyl 4-iodo-1H-indole-3-carboxylate” is a reagent in the preparation of oncrasin-1 derivatives which is a novel inhibitor of the C-terminal domain of RNA polymerase II .Physical And Chemical Properties Analysis

“Methyl 4-iodo-1H-indole-3-carboxylate” has a molecular weight of 301.08 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Role in Synthesis of Indole Derivatives

Indole derivatives, including Methyl 4-iodo-1H-indole-3-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Biologically Active Compounds

The application of indole derivatives, such as Methyl 4-iodo-1H-indole-3-carboxylate, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has been a focus of recent research . These compounds, both natural and synthetic, show various biologically vital properties .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral properties . Specific derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Some indole derivatives have been evaluated for their in vivo anti-inflammatory activities . This suggests that Methyl 4-iodo-1H-indole-3-carboxylate could potentially be used in the development of anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their application as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

Antioxidant Activity

Indole derivatives also possess antioxidant activities . This property could make Methyl 4-iodo-1H-indole-3-carboxylate useful in the development of drugs to combat oxidative stress-related diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that Methyl 4-iodo-1H-indole-3-carboxylate could potentially be used in the development of new antimicrobial agents.

Aldose Reductase Inhibitors

Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . This suggests potential applications of Methyl 4-iodo-1H-indole-3-carboxylate in the treatment of conditions related to these enzymes.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-iodo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRPTKPAIJVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363843 |

Source

|

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-1H-indole-3-carboxylate | |

CAS RN |

101909-44-8 |

Source

|

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)